8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C21H17Cl2FN4O2S . This compound is part of a class of molecules known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 1,3-dimethyl-7-pentylxanthine in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications compared to the parent compound .
Scientific Research Applications
8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has unique structural features that may confer distinct biological activities and chemical reactivity. Its specific substituents and functional groups can influence its interactions with molecular targets and its behavior in various chemical reactions .
Properties
Molecular Formula |
C19H22ClFN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H22ClFN4O2S/c1-4-5-6-10-25-15-16(23(2)19(27)24(3)17(15)26)22-18(25)28-11-12-13(20)8-7-9-14(12)21/h7-9H,4-6,10-11H2,1-3H3 |
InChI Key |
XEEQCWWJPZJGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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